2-Tert-butyl-5-nitrophenol

Vue d'ensemble

Description

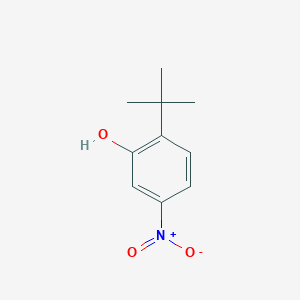

2-Tert-butyl-5-nitrophenol, also known as TBNP, is a synthetic chemical compound. It is an organic compound with a molecular formula. It is a colorless oil that dissolves in basic water . It can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Synthesis Analysis

The synthesis of this compound involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride. This leads to the formation of one-dimensional coordination polymers . The compound can also be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis

The molecular structure of this compound was characterized as C14H22O through 1H NMR analysis . It is an organic compound with the formula (CH3)3CC6H4OH .Chemical Reactions Analysis

The chemical reactions involving this compound include its interaction with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride. This leads to the formation of one-dimensional coordination polymers . Chemical oxidation of the compound by PbO2 or K3 [Fe(CN)6], as well as exposure to UV irradiation, leads to the formation of free radicals .Physical and Chemical Properties Analysis

This compound is a colorless oil that dissolves in basic water . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .Applications De Recherche Scientifique

Soil Analysis

Research by Vozňáková et al. (1996) developed a method for determining nitrophenols, including 2-tert-butyl-5-nitrophenol, in soils. This method involves extraction with aqueous NaOH, removal of co-extracted humic acids, and determination by gas chromatography, highlighting its application in environmental analysis and soil contamination studies (Vozňáková et al., 1996).

Chemical Synthesis

In the field of chemistry, Zhurko et al. (2020) described the synthesis of highly strained nitroxides, including derivatives of this compound. These nitroxides are used as molecular probes in biophysics, structural biology, and biomedical research, indicating the compound's relevance in advanced chemical synthesis and applications in life sciences (Zhurko et al., 2020).

Nitration Methods

Koley, Colón, and Savinov (2009) identified tert-butyl nitrite as a chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates, including this compound. This discovery is significant in organic synthesis, showcasing the compound's role in developing more efficient and selective nitration methods (Koley et al., 2009).

Pharmaceutical Research

Rivera‐Nevares et al. (1995) synthesized 2,6-di-tert-butyl-4-nitrophenol (a close derivative of this compound) to study its potential as an uncoupler of ATP-generating oxidative phosphorylation. This highlights its application in the study of cellular metabolism and potential therapeutic applications (Rivera‐Nevares et al., 1995).

Catalysis

Porter et al. (2017) described the formation of complexes with 2,6-di-tert-butyl-4-nitrophenolate ligand, which binds via the nitro group in an unusual nitronato-quinone resonance form. This research underscores the compound's role in catalysis and its impact on understanding metal-ligand binding motifs in chemistry (Porter et al., 2017).

Voltammetry in Analytical Chemistry

Chýlková et al. (2016) reported a method for determining nitro derivatives of 2,6-di-tert-butyl-4-methyl-phenol, a related compound, by differential pulse voltammetry. This demonstrates the application of this compound in analytical techniques like voltammetry for the determination of specific chemical compounds (Chýlková et al., 2016).

Oxidation Catalysis

Khenkin, Weiner, and Neumann (2005) used tert-butyl nitrite in the selective oxidation of nitrobenzene to nitrophenol, demonstrating the compound's potential in catalyzing specific oxidation reactions, vital for synthetic chemistry (Khenkin et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, and aromatic compound degradation, respectively .

Mode of Action

It’s known that phenols, in general, can participate in hydrogen bonding and can act as weak acids, donating a proton to water and generating a phenoxide ion . This property might influence its interaction with its targets.

Biochemical Pathways

Related compounds have been associated with pathways such as the mapk/erk pathway, which plays a key role in regulating diverse cellular activities such as growth, differentiation, and cell cycle progression.

Pharmacokinetics

A related compound, 2,6-di-tert-butyl-4-nitrophenol (dbnp), has been studied, and it was found that dbnp has a tendency to produce cumulative toxic effects at low doses due to slow excretion and storage in fats . This suggests that 2-Tert-butyl-5-nitrophenol might have similar properties, potentially influencing its bioavailability.

Result of Action

Phenols are known to have diverse effects depending on their structure and the specific cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interactions with targets. Furthermore, factors such as temperature and presence of other chemicals can also affect its stability and activity .

Propriétés

IUPAC Name |

2-tert-butyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPURNYDDXMJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

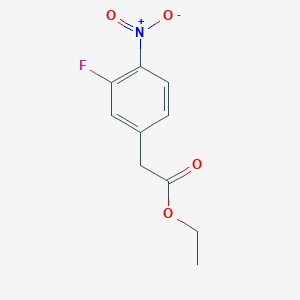

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)